molecular formula C13H9Cl2NO B1591119 2-Amino-2',5'-dichlorobenzophenone CAS No. 21723-84-2

2-Amino-2',5'-dichlorobenzophenone

Cat. No.: B1591119
CAS No.: 21723-84-2
M. Wt: 266.12 g/mol
InChI Key: UGWXFZGEDFKLSI-UHFFFAOYSA-N
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Description

2-Amino-2’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H9Cl2NO. It is a substituted benzophenone where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by an amino group (-NH2) and chlorine atoms, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including benzodiazepines such as lorazepam .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2’,5’-dichlorobenzophenone can be synthesized from a precursor diazepine, lorazepam. The synthesis involves several steps:

    Hydroxylamine Reaction: Lorazepam is first reacted with hydroxylamine to form an intermediate.

    Chloroacetyl Chloride Reaction: The intermediate is then reacted with chloroacetyl chloride to produce 6-chloro-2-chloromethyl-4-(2’-chlorophenyl)quinazolin-3-oxide.

    Methylamine Reaction: This product undergoes a reaction with methylamine, resulting in ring expansion and rearrangement to form 7-chloro-2-methylamino-5-(2’-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.

    Acetylation: Acetylation with acetic anhydride produces a compound that is hydrolyzed with hydrochloric acid to give 7-chloro-5-(2’-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide.

    Final Hydrolysis: The final step involves hydrolysis with sodium hydroxide to yield lorazepam.

Industrial Production Methods

The industrial production of 2-Amino-2’,5’-dichlorobenzophenone typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

    Electrophilic Substitution: The amino group (-NH2) and chlorine atoms make the compound susceptible to electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

    Coupling Reactions: It is used as an electrophilic coupling reagent in spectrophotometric methods.

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2’,5’-dichlorobenzophenone is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepines like lorazepam. Its dual chlorine substitution enhances its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-aminophenyl)-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXFZGEDFKLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561176
Record name (2-Aminophenyl)(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21723-84-2
Record name (2-Aminophenyl)(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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